molecular formula C11H14N2O2 B14516606 propan-2-yl N'-benzoylcarbamimidate

propan-2-yl N'-benzoylcarbamimidate

Cat. No.: B14516606
M. Wt: 206.24 g/mol
InChI Key: ONDFCFLENMEXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N’-benzoylcarbamimidate is an organic compound that belongs to the class of carbamimidates It is characterized by the presence of a benzoyl group attached to a carbamimidate moiety, with an isopropyl group (propan-2-yl) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl N’-benzoylcarbamimidate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with isopropyl carbamimidate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzoyl chloride and isopropyl carbamimidate.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or tetrahydrofuran, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of propan-2-yl N’-benzoylcarbamimidate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N’-benzoylcarbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamimidate group to other functional groups, such as amines.

    Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used to substitute the benzoyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines.

Scientific Research Applications

Propan-2-yl N’-benzoylcarbamimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propan-2-yl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Propan-2-yl N’-benzoylcarbamimidate can be compared with other similar compounds, such as:

    Benzoylcarbamimidates: These compounds share the benzoylcarbamimidate core structure but differ in the substituents attached to the nitrogen atom.

    Isopropylcarbamimidates: These compounds have the isopropyl group attached to the carbamimidate moiety but may have different acyl groups.

    Benzoyl derivatives: Compounds with a benzoyl group attached to various functional groups, such as benzoyl amines or benzoyl alcohols.

The uniqueness of propan-2-yl N’-benzoylcarbamimidate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

propan-2-yl N'-benzoylcarbamimidate

InChI

InChI=1S/C11H14N2O2/c1-8(2)15-11(12)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14)

InChI Key

ONDFCFLENMEXQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=NC(=O)C1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.